molecular formula C7H6BrNO B582066 6-Bromo-4-methylnicotinaldehyde CAS No. 926294-07-7

6-Bromo-4-methylnicotinaldehyde

Cat. No.: B582066
CAS No.: 926294-07-7
M. Wt: 200.035
InChI Key: VIURTWJYOMPUAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-methylnicotinaldehyde can be synthesized through various synthetic routes. One common method involves the bromination of 4-methylnicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-4-methylnicotinic acid.

    Reduction: 6-Bromo-4-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-methylnicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylnicotinaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylnicotinaldehyde: Lacks the bromine atom, resulting in different reactivity and properties.

    6-Chloro-4-methylnicotinaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    4-Methylpyridine-5-carbaldehyde: Similar core structure but without halogen substitution.

Uniqueness

6-Bromo-4-methylnicotinaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and potential applications compared to its analogs. The bromine atom can participate in various substitution reactions, while the aldehyde group can undergo oxidation and reduction, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

6-bromo-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIURTWJYOMPUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730387
Record name 6-Bromo-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926294-07-7
Record name 6-Bromo-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-METHYLNICOTINALDEHYDE
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